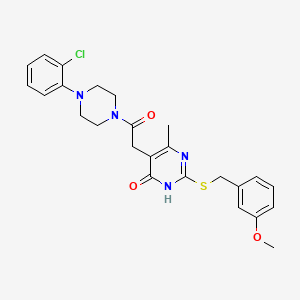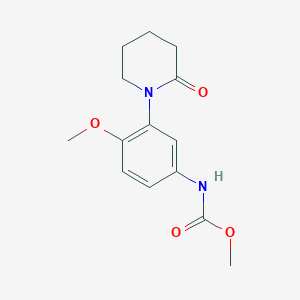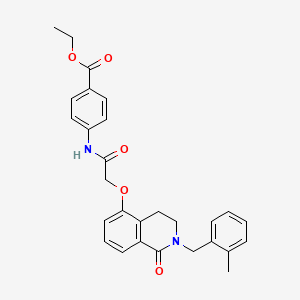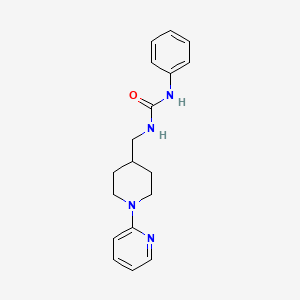![molecular formula C21H18O7 B2836097 [5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate CAS No. 32131-65-0](/img/structure/B2836097.png)
[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate is a useful research compound. Its molecular formula is C21H18O7 and its molecular weight is 382.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isochroman Derivatives and Crystallization Properties
A study on isochroman derivatives, closely related to the compound of interest, investigated their tendency to crystallize in chiral space groups. The research found that these derivatives adopt specific conformations and are stabilized by weak C-H·O hydrogen bonding, forming an infinite three-dimensional network. This suggests potential applications in materials science, particularly in the development of chiral materials with specific optical properties (Palusiak et al., 2004).
Synthesis of Phenylacetic Acid Derivatives
Another study explored the production of phenylacetic acid derivatives by Curvularia lunata, which resulted in compounds with varied biological activities. Although the specific compound of interest was not mentioned, the methodology and findings could provide insights into the synthesis and potential bioactive applications of similar ester compounds (Varma et al., 2006).
Synthesis and Applications in Organic Chemistry
Research on the novel synthesis of 1,3-terphenyls from aryl ketones, utilizing pyran-2-ones, highlights the versatility of similar structures in synthesizing complex organic molecules. This indicates the potential utility of the compound for synthesizing novel organic materials or intermediates (Ram & Goel, 1996).
Photochemical Approaches to Chromones
A study on new photochemical approaches to the synthesis of chromones from esters of various acids provides insights into the potential for photochemical reactions involving the compound of interest. This could be relevant for the development of photoactive materials or in photochemical synthesis processes (Álvaro et al., 1987).
Methoxymercuration Reactions
Research involving methoxymercuration reactions of derivatives and their products hints at the compound's potential applications in advanced organic synthesis techniques. This includes modifications and functionalizations of molecular structures that could be vital in pharmaceutical synthesis or material sciences (Ferrier & Prasit, 1980).
Conjugation Length Control in Polymers
The synthesis and optical properties study of MEHPPV, a polyphenylenevinylene derivative, showcases how conjugation length affects material properties. This research could suggest applications of the compound in the design and synthesis of novel polymers with tailored optical or electronic properties (Padmanaban & Ramakrishnan, 2000).
Properties
IUPAC Name |
[5-acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-11-19(14-5-7-15(25-4)8-6-14)21(24)20-17(26-11)9-16(27-12(2)22)10-18(20)28-13(3)23/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQUMLARZPTSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)



![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

